G-Protein antagonist peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G-Protein antagonist peptide is a compound that selectively inhibits the action of G-proteins, which are crucial in the signaling pathways of G-protein-coupled receptors (GPCRs). These receptors are involved in various physiological processes, including sensory perception, immune response, and neurotransmission . The inhibition of G-proteins by this compound can modulate these pathways, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G-Protein antagonist peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, often facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli or yeast . This method allows for large-scale production and can be more cost-effective than chemical synthesis. The expressed peptide is then purified using chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
G-Protein antagonist peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its activity or stability.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
G-Protein antagonist peptide has a wide range of applications in scientific research:
Mechanism of Action
G-Protein antagonist peptide exerts its effects by binding to the G-protein and preventing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) . This inhibition blocks the activation of the G-protein and subsequently disrupts the downstream signaling pathways. The molecular targets include various G-protein subunits, and the pathways involved are primarily the cyclic adenosine monophosphate (cAMP) and phosphatidylinositol signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
G-Protein antagonist peptide is unique in its ability to selectively inhibit specific G-protein subunits, making it a valuable tool for dissecting the roles of these proteins in various signaling pathways. Unlike other inhibitors, it offers a high degree of specificity and can be tailored to target different G-protein subunits through modifications in its amino acid sequence .
Properties
Molecular Formula |
C57H64N12O9S |
---|---|
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |
InChI |
InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78) |
InChI Key |
WSYRBHQWMXTCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.